![molecular formula C18H15NO4S B5224800 methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5224800.png)
methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate, also known as MFPT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MFPT is a member of the thiophene family and has a molecular formula of C21H19NO3S. In
作用機序
The mechanism of action of methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate is not fully understood. However, research has shown that methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate can inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. Additionally, methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's properties, methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate has been shown to have anti-inflammatory and antioxidant effects. Additionally, methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate has been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin. This inhibition can be beneficial for the treatment of hyperpigmentation disorders.
実験室実験の利点と制限
One of the main advantages of using methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate in lab experiments is its potential as a therapeutic agent for cancer and Alzheimer's disease. Additionally, methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate has been shown to have anti-inflammatory and antioxidant effects, which can be beneficial for a variety of research applications. However, one limitation of methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of future directions for research on methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate. One area of research is in the development of more efficient synthesis methods for methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate. Additionally, research could focus on the development of new therapeutic applications for methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate, such as in the treatment of other neurodegenerative diseases. Finally, research could focus on the development of new formulations of methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate that are more soluble in water, which would make it easier to work with in lab experiments.
合成法
The synthesis of methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate involves a multi-step process that begins with the condensation of 2-methyl-3-furoic acid with thiophene-2-amine. This reaction yields the intermediate product, 2-(2-methyl-3-furoyl)amino)thiophene. The intermediate product is then treated with methyl chloroformate and triethylamine to form the final product, methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate.
科学的研究の応用
Methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate has been studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer treatment. Studies have shown that methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate has been studied for its potential use in the treatment of Alzheimer's disease. Research has shown that methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which is beneficial for Alzheimer's patients.
特性
IUPAC Name |
methyl 2-[(2-methylfuran-3-carbonyl)amino]-5-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-11-13(8-9-23-11)16(20)19-17-14(18(21)22-2)10-15(24-17)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUERWCREGSVSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5224731.png)
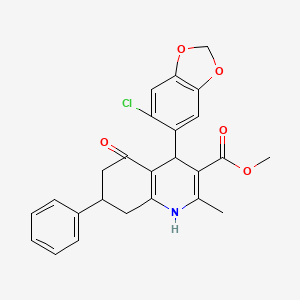
![4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B5224756.png)

![4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate](/img/structure/B5224772.png)
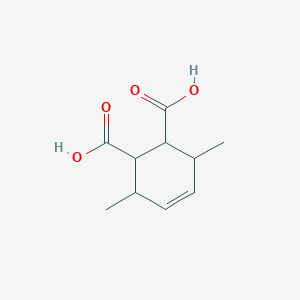
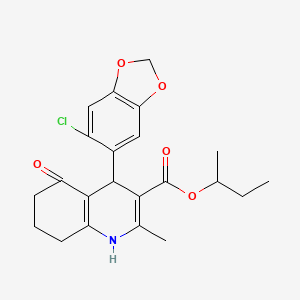
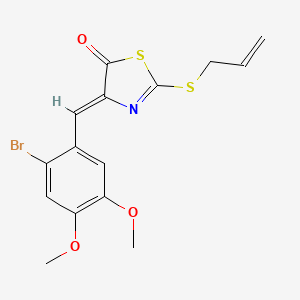
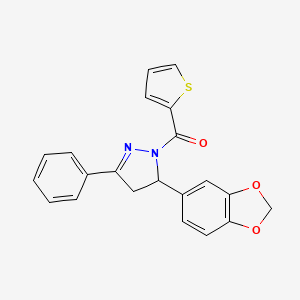
![N-allyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5224806.png)
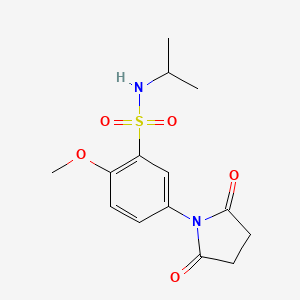
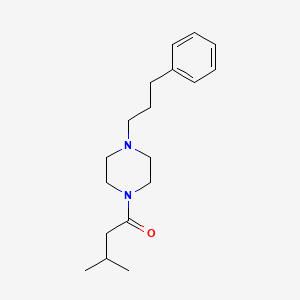
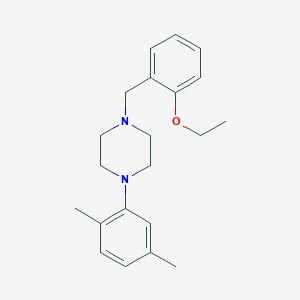
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5224833.png)